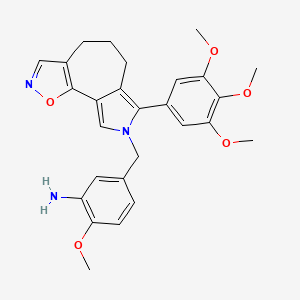
Apoptosis inducer 12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apoptosis Inducer 12 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types. This compound is particularly significant in cancer research, where it is used to trigger the death of cancer cells, thereby inhibiting tumor growth and proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 12 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Apoptosis Inducer 12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds .
Aplicaciones Científicas De Investigación
Apoptosis Inducer 12 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies of cell death mechanisms and cellular responses to stress.
Medicine: Investigated for its potential in cancer therapy, particularly in inducing apoptosis in cancer cells to inhibit tumor growth.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
The mechanism of action of Apoptosis Inducer 12 involves the activation of specific molecular pathways that lead to programmed cell death. This compound targets key proteins and enzymes involved in the apoptosis process, such as caspases and Bcl-2 family proteins. By modulating the activity of these molecules, this compound triggers a cascade of events that result in cell death .
Comparación Con Compuestos Similares
Paclitaxel: Known for its ability to stabilize microtubules and induce apoptosis in cancer cells.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and induces apoptosis.
Cisplatin: A platinum-based drug that causes DNA crosslinking and apoptosis
Uniqueness: Apoptosis Inducer 12 is unique in its specific targeting of mitochondrial pathways and its ability to induce apoptosis through both intrinsic and extrinsic pathways. This dual mechanism of action makes it a versatile and potent agent in cancer research and therapy .
Propiedades
Fórmula molecular |
C27H29N3O5 |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
2-methoxy-5-[[11-(3,4,5-trimethoxyphenyl)-3-oxa-4,12-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraen-12-yl]methyl]aniline |
InChI |
InChI=1S/C27H29N3O5/c1-31-22-9-8-16(10-21(22)28)14-30-15-20-19(7-5-6-17-13-29-35-26(17)20)25(30)18-11-23(32-2)27(34-4)24(12-18)33-3/h8-13,15H,5-7,14,28H2,1-4H3 |
Clave InChI |
VETZUTHWHOHZKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN2C=C3C(=C2C4=CC(=C(C(=C4)OC)OC)OC)CCCC5=C3ON=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


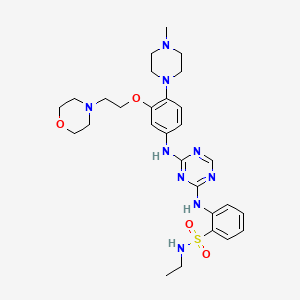
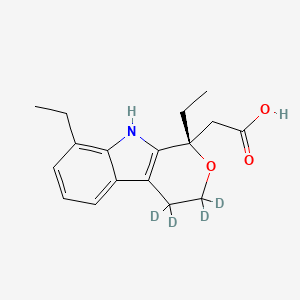
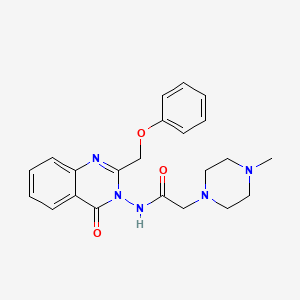
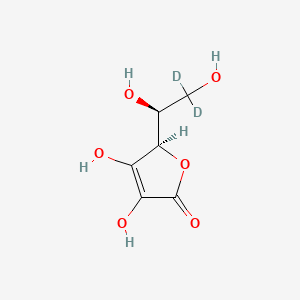
![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
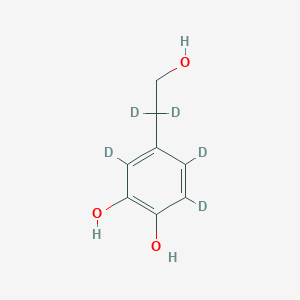
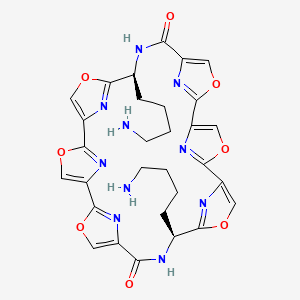
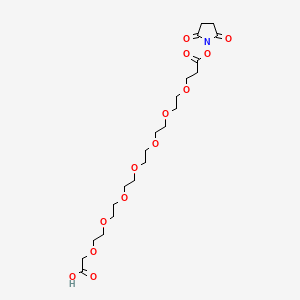
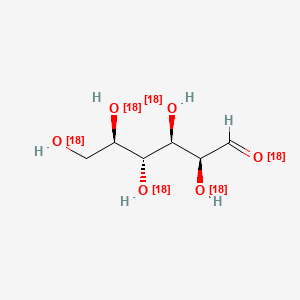
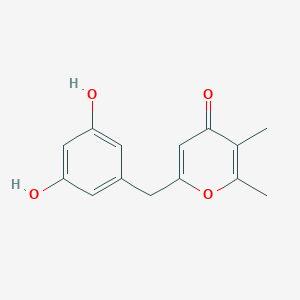
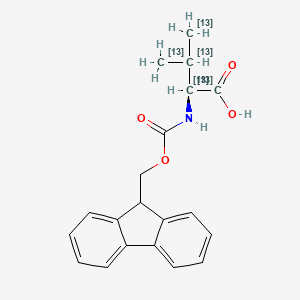
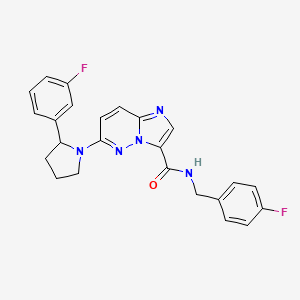
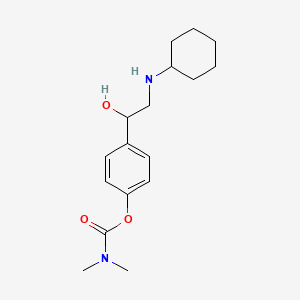
![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)
